Hinokiol is predominantly extracted from the essential oil of the hinoki tree, which is native to Japan and other parts of East Asia. The classification of hinokiol can be summarized as follows:
The synthesis of hinokiol has been achieved through various methods, including:
Hinokiol has a complex molecular structure characterized by a biphenolic framework. Its molecular formula is , and it possesses the following structural features:
The structural representation can be simplified as follows:
Hinokiol participates in various chemical reactions due to its functional groups:
The mechanism of action of hinokiol involves several pathways:
Hinokiol exhibits distinct physical and chemical properties:
These properties contribute to its application in various fields, particularly in pharmaceuticals.
Hinokiol has numerous scientific applications, including:
Honokiol compromises fungal cell walls by activating host chitinase enzymes, which degrade chitin—a critical structural component. In A. fumigatus keratitis models, honokiol treatment significantly reduced fungal burden by enhancing chitinase-mediated breakdown of hyphal networks. This impaired the pathogen’s structural integrity, limiting tissue invasion and accelerating clearance [2] [6].
Honokiol disrupts ergosterol biosynthesis, a key sterol for fungal membrane stability. In Candida albicans, honokiol reduces cellular ergosterol content by >50% and upregulates genes (ERG1, ERG11) in the biosynthetic pathway, indicating compensatory stress responses. Depleted ergosterol increases membrane fluidity and permeability, leading to ion leakage and organelle dysfunction. Exogenous ergosterol supplementation partially restores fungal viability, confirming this mechanism’s centrality [8] [6].
RNA sequencing of A. fumigatus-infected corneas revealed honokiol downregulates critical cell wall genes, including eglC (encoding endoglucanase). This suppression reduces hyphal adhesion and biofilm formation. Concurrently, honokiol upregulates host defense genes (e.g., CLEC7A, FCN1), enhancing fungal recognition and phagocytosis [2] [6].
Table 1: Transcriptomic Changes in A. fumigatus After Honokiol Treatment
Gene | Function | Expression Change | Biological Effect |
---|---|---|---|
eglC | Endoglucanase production | ↓ 3.8-fold | Reduced hyphal adhesion |
CLEC7A | C-type lectin receptor | ↑ 4.2-fold | Enhanced macrophage phagocytosis |
FCN1 | Ficolin-mediated opsonization | ↑ 3.1-fold | Increased fungal clearance |
Honokiol restores β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA). At 1 μg/mL, honokiol reduces the MIC of methicillin from 1,024 μg/mL to 64 μg/mL (16-fold reduction) and ampicillin from 24 μg/mL to 6 μg/mL (4-fold reduction). This synergy arises from honokiol’s membrane-disrupting properties, which facilitate antibiotic entry and overcome drug-efflux mechanisms [1] [6].
Honokiol inhibits bacterial cytokinesis by targeting FtsZ, a tubulin-like protein essential for cell division. Biochemical assays show honokiol suppresses FtsZ polymerization and GTPase activity in Bacillus subtilis by >70%, preventing Z-ring formation. Electron microscopy confirms cell elongation and aberrant septa in honokiol-treated MRSA, consistent with disrupted division [1].
Honokiol binds FtsZ’s GTPase domain, reducing GTP hydrolysis by 80% at 8 μg/mL. This depletes energy for cytoskeletal assembly, causing filamentous growth and eventual lysis. Time-kill assays demonstrate complete eradication of B. subtilis within 4 hours at 4× MIC concentrations [1].
Table 2: Synergistic Effects of Honokiol with β-Lactams Against MRSA
Antibiotic | MIC Alone (μg/mL) | MIC with Honokiol (μg/mL) | FICI* | Outcome |
---|---|---|---|---|
Methicillin | 1,024 | 64 | 0.3125 | Strong synergy |
Ampicillin | 24 | 6 | 0.5 | Synergy |
FICI: Fractional Inhibitory Concentration Index (≤0.5 indicates synergy) |
Honokiol disrupts Chlamydia trachomatis adhesion by blocking OmcB and MOMP interactions with heparan sulfate receptors on host cells. This impairs elementary body internalization, reducing intracellular replication. Polymorphic membrane proteins (Pmps) critical for attachment are also inhibited, decreasing infectivity by >90% at 10 μM [4] [9].
Honokiol suppresses biofilm formation in C. albicans by downregulating ALS3 (adhesin) and HWP1 (hyphal wall protein) genes. Confocal microscopy shows 60% reduction in biofilm thickness and viability after 12-hour exposure. Honokiol also inhibits the Ras1-cAMP-Efg1 pathway, preventing yeast-to-hyphal transition—a key virulence determinant. In Caenorhabditis elegans models, honokiol prolongs survival by >40% in fluconazole-resistant candidiasis [10] [8].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9